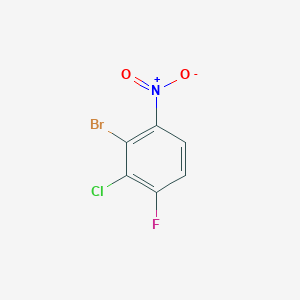
Benzene, 2-bromo-3-chloro-4-fluoro-1-nitro-
Overview
Description
Benzene, 2-bromo-3-chloro-4-fluoro-1-nitro-: is a polyhalogenated aromatic compound with the molecular formula C6H2BrClFNO2 . This compound is characterized by the presence of bromine, chlorine, fluorine, and nitro groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Aromatic Substitution: This compound undergoes electrophilic aromatic substitution reactions, where the aromatic ring reacts with electrophiles to form substituted products.
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups like nitro makes the compound susceptible to nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound, leading to the formation of carboxylic acids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the nitro group to an amine.
Major Products:
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Benzene, 2-bromo-3-chloro-4-fluoro-1-nitro- is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceutical Research: The compound is used in the development of pharmaceutical agents, particularly those targeting specific biological pathways.
Industry:
Mechanism of Action
Electrophilic Aromatic Substitution:
Mechanism: The compound undergoes electrophilic aromatic substitution through a two-step mechanism. The first step involves the formation of a sigma complex (benzenonium ion) by the attack of an electrophile on the aromatic ring. .
Molecular Targets and Pathways:
Comparison with Similar Compounds
1-Bromo-4-chloro-2-fluorobenzene: This compound is similar in structure but lacks the nitro group, making it less reactive in certain types of reactions.
2-Bromo-3-chloro-1-fluoro-4-nitrobenzene: Another similar compound with a different substitution pattern, affecting its reactivity and applications.
Uniqueness:
Properties
IUPAC Name |
3-bromo-2-chloro-1-fluoro-4-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFNO2/c7-5-4(10(11)12)2-1-3(9)6(5)8/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZJSRFWTASOKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Br)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00843752 | |
| Record name | 2-Bromo-3-chloro-4-fluoro-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00843752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919522-56-8 | |
| Record name | 2-Bromo-3-chloro-4-fluoro-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00843752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


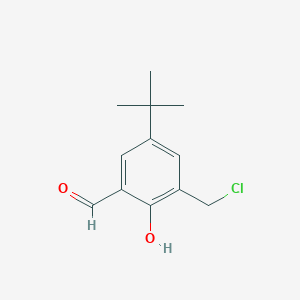
![N-(3'-acetyl-5,7-dimethyl-2-oxo-1-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide](/img/structure/B3302854.png)
![N-{3'-acetyl-5,7-dimethyl-1-[3-(4-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B3302861.png)

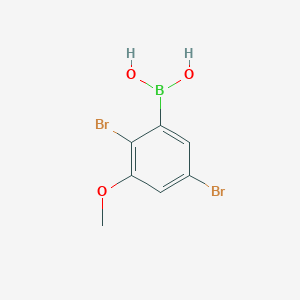
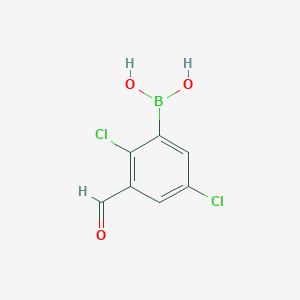
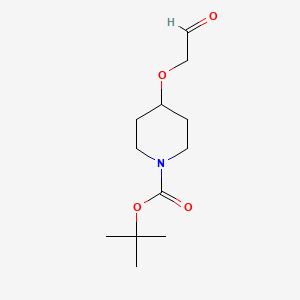


![3-({[(4-Bromophenyl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B3302923.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B3302925.png)

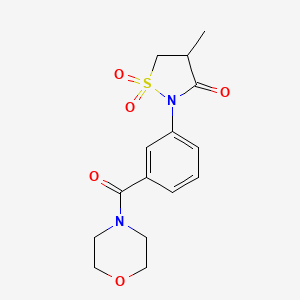
![N-[(furan-2-yl)methyl]-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide](/img/structure/B3302943.png)
